molecular formula C11H9ClF2N2O2 B2980508 Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate CAS No. 311346-69-7

Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate

Cat. No.: B2980508
CAS No.: 311346-69-7
M. Wt: 274.65 g/mol
InChI Key: MSWOYOIBGPPIIU-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8ClF2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes chlorine and fluorine atoms, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-5,7-difluoroquinoline with ethyl chloroformate in the presence of a base. This reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline compounds .

Scientific Research Applications

Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • Ethyl 4-chloroquinoline-3-carboxylate
  • Ethyl 5,7-difluoroquinoline-3-carboxylate
  • Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate

Comparison: Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .

Properties

CAS No.

311346-69-7

Molecular Formula

C11H9ClF2N2O2

Molecular Weight

274.65 g/mol

IUPAC Name

ethyl 1-chloro-6,8-difluoro-2H-quinoxaline-2-carboxylate

InChI

InChI=1S/C11H9ClF2N2O2/c1-2-18-11(17)9-5-15-8-4-6(13)3-7(14)10(8)16(9)12/h3-5,9H,2H2,1H3

InChI Key

MSWOYOIBGPPIIU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C=C(C=C(C2=C1Cl)F)F

Canonical SMILES

CCOC(=O)C1C=NC2=C(N1Cl)C(=CC(=C2)F)F

solubility

not available

Origin of Product

United States

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